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Compound of Interest

Compound Name: 2-Chloro-ATP

Cat. No.: B1212568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential signaling pathways

activated by the endogenous nucleotide adenosine triphosphate (ATP) and its synthetic analog,

2-Chloro-ATP. Understanding these differences is crucial for researchers in pharmacology and

drug development utilizing these compounds to probe purinergic signaling pathways.

Executive Summary
ATP is a ubiquitous extracellular signaling molecule that activates a wide array of ionotropic

(P2X) and metabotropic (P2Y) purinergic receptors, initiating diverse physiological responses.

[1] 2-Chloro-ATP, a stable analog of ATP, is often used as a tool to study these receptors.

However, its signaling profile exhibits significant deviations from that of ATP. While it can act as

an agonist at certain P2 receptors, a primary differentiating characteristic is its susceptibility to

extracellular metabolism into 2-Chloroadenosine. This metabolite is then transported

intracellularly, leading to cytotoxic effects through mechanisms distinct from conventional P2

receptor signaling. Furthermore, even when acting on P2 receptors, 2-Chloro-ATP can elicit

downstream signaling events, such as phospholipase C (PLC)-independent calcium

mobilization, that are not characteristic of ATP-mediated signaling through many P2Y subtypes.
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The following tables summarize the available quantitative data on the potency (EC₅₀) and

binding affinity (Kᵢ) of ATP and 2-Chloro-ATP at various P2 receptor subtypes. It is important to

note that a comprehensive, direct comparative analysis across all P2 receptor subtypes is not

extensively documented in the literature.

Table 1: Agonist Potency (EC₅₀) at P2X Receptors

Receptor Subtype ATP (μM) 2-Chloro-ATP (μM) Reference(s)

P2X₁ 0.1 - 1 Similar to ATP [2]

P2X₂ 1 - 10 Similar to ATP [3]

P2X₃ 1 - 10 Similar to ATP

P2X₄ >10 Similar to ATP [4]

P2X₇ >100 Less potent than ATP [3]

Table 2: Agonist Potency (EC₅₀) at P2Y Receptors

Receptor Subtype ATP (μM) 2-Chloro-ATP (μM) Reference(s)

P2Y₁
>10 (partial

agonist/antagonist)
Weak agonist [5]

P2Y₂ 0.1 - 1 Weak agonist [6]

P2Y₁₁ 1 - 10 Weak agonist [7]

Note: Data for 2-Chloro-ATP at many P2Y subtypes is limited, and it is often considered a

weak or inactive agonist at these receptors.

Differential Signaling Pathways
The signaling pathways initiated by ATP and 2-Chloro-ATP diverge significantly, primarily due

to the metabolic fate of 2-Chloro-ATP and its ability to trigger unconventional downstream

cascades.
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ATP Signaling Pathways
ATP primarily acts as an extracellular signaling molecule. Its binding to P2 receptors triggers

well-defined intracellular events:

P2X Receptor Signaling: Activation of P2X receptors, which are ligand-gated ion channels,

leads to a rapid influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and

the activation of voltage-gated channels and other calcium-dependent signaling pathways.[8]

[9]

P2Y Receptor Signaling: As G protein-coupled receptors (GPCRs), P2Y receptors (e.g.,

P2Y₁, P2Y₂, P2Y₁₁) typically couple to Gq/11 proteins.[6] This activates phospholipase C

(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic

reticulum, leading to the release of stored intracellular calcium.[6][10]

Extracellular Space

Plasma Membrane

Intracellular Space

ATP

P2X Receptor

binds

P2Y Receptorbinds

Na⁺/Ca²⁺ Influxactivates

Gqactivates

Membrane Depolarization

Downstream
SignalingPhospholipase Cactivates PIP₂

hydrolyzes

IP₃

DAG

Ca²⁺ Release
(from ER)

triggers

Protein Kinase Cactivates

Click to download full resolution via product page

Canonical ATP Signaling Pathways

2-Chloro-ATP Differential Signaling
The signaling of 2-Chloro-ATP is more complex and can be broadly categorized into P2

receptor-dependent and -independent pathways.

P2 Receptor-Dependent Signaling:
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P2X Receptor Activation: Similar to ATP, 2-Chloro-ATP can activate certain P2X

receptors, leading to cation influx.[2]

Atypical P2Y-like Signaling: At low concentrations, 2-Chloro-ATP has been shown to

induce intracellular calcium mobilization through a mechanism that is independent of PLC

activation. This suggests the involvement of an atypical P2Y-like receptor or a different G-

protein coupling. At higher concentrations, it can activate PLC.

P2 Receptor-Independent Signaling (Metabolic Pathway): A major distinguishing feature of 2-
Chloro-ATP is its extracellular degradation by ectonucleotidases to 2-Chloroadenosine.[11]

This metabolite is then transported into the cell via nucleoside transporters. Intracellularly, 2-

Chloroadenosine is re-phosphorylated by adenosine kinase to 2-Chloro-ATP, which can

then exert cytotoxic effects by interfering with essential cellular processes like RNA and DNA

synthesis, ultimately leading to apoptosis.[11][12][13]
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Differential Signaling of 2-Chloro-ATP

Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to

investigate and validate the differential signaling of ATP and 2-Chloro-ATP.
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Intracellular Calcium Mobilization Assay using Fura-2
AM
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to

agonist stimulation.

Materials:

Cells of interest (e.g., astrocytes, HEK293 cells expressing specific P2 receptors)

Cell culture medium

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

ATP and 2-Chloro-ATP stock solutions

Fluorescence microplate reader or fluorescence microscope with ratiometric imaging

capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates (for plate reader) or

glass coverslips (for microscopy) and allow them to adhere and reach 80-90% confluency.

Fura-2 AM Loading:

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of

Pluronic F-127 (0.02%) in HBSS.

Remove the culture medium from the cells and wash once with HBSS.

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in

the dark.
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Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular

dye.

Agonist Stimulation and Measurement:

Place the plate or coverslip in the fluorescence reader/microscope.

Establish a baseline fluorescence reading for a few minutes.

Add varying concentrations of ATP or 2-Chloro-ATP to the wells/chamber.

Record the fluorescence intensity at emission wavelength 510 nm following excitation at

340 nm and 380 nm.

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is

proportional to the [Ca²⁺]i. Plot the change in this ratio over time to visualize the calcium

response. Dose-response curves can be generated to determine the EC₅₀ values for each

agonist.
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Workflow for Intracellular Calcium Assay
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Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of unlabeled ligands (ATP, 2-Chloro-
ATP) by measuring their ability to compete with a radiolabeled ligand for binding to a specific

P2 receptor.

Materials:

Cell membranes or whole cells expressing the P2 receptor of interest.

Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]ATP, [³⁵S]ATPγS, or a

specific radiolabeled antagonist).

Unlabeled ATP and 2-Chloro-ATP.

Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

Glass fiber filters.

Filtration apparatus.

Scintillation counter and scintillation fluid.

Procedure:

Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of

the radiolabeled ligand, and increasing concentrations of the unlabeled competitor (ATP or 2-
Chloro-ATP). Include control tubes with no competitor (total binding) and tubes with a high

concentration of a known potent unlabeled ligand to determine non-specific binding.

Incubation: Incubate the reaction mixtures at a specific temperature for a time sufficient to

reach equilibrium.

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration

apparatus. This separates the receptor-bound radioligand from the free radioligand.

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically

bound radioligand.
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Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding at each concentration of the competitor by subtracting the

non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Use non-linear regression analysis to fit the data to a one-site competition model and

determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific

binding).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L]

is the concentration of the radiolabeled ligand and Kₑ is its equilibrium dissociation

constant.
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Workflow for Radioligand Binding Assay
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In conclusion, while both ATP and 2-Chloro-ATP interact with purinergic P2 receptors, their

signaling mechanisms are distinct. ATP acts as a canonical extracellular agonist, triggering

well-established P2X and P2Y receptor-mediated pathways. In contrast, 2-Chloro-ATP exhibits

a more complex profile, including the potential for PLC-independent calcium signaling and,

most notably, a P2 receptor-independent pathway involving extracellular metabolism to 2-

Chloroadenosine and subsequent intracellular cytotoxic effects. Researchers employing these

agents should be cognizant of these differences to accurately interpret experimental results

and effectively probe the intricacies of purinergic signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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